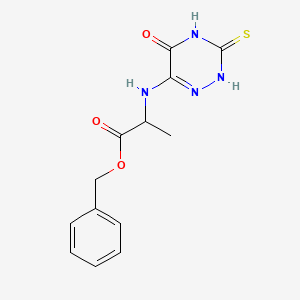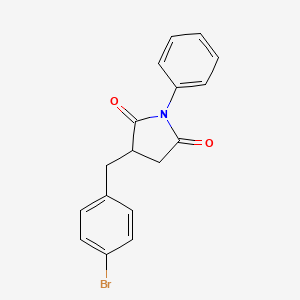
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide, also known as AT-121, is a novel synthetic compound that has shown potential as a pain reliever and a treatment for opioid addiction.
Scientific Research Applications
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been studied extensively in preclinical models and has shown potential as a pain reliever and a treatment for opioid addiction. In animal studies, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to produce analgesia without the negative side effects associated with traditional opioids, such as respiratory depression and addiction. Additionally, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to block the effects of opioids, suggesting that it may be useful in the treatment of opioid addiction.
Mechanism of Action
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide acts as a dual agonist of the nociceptin/orphanin FQ peptide (NOP) receptor and the mu opioid receptor. The NOP receptor is involved in pain regulation, stress response, and reward pathways, while the mu opioid receptor is the primary target of traditional opioids. By activating both receptors, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide produces analgesia without the negative side effects associated with traditional opioids.
Biochemical and Physiological Effects:
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to produce analgesia in animal models without causing respiratory depression, addiction, or other negative side effects associated with traditional opioids. Additionally, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has been shown to block the effects of opioids, suggesting that it may be useful in the treatment of opioid addiction.
Advantages and Limitations for Lab Experiments
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide has several advantages for lab experiments, including its ability to produce analgesia without the negative side effects associated with traditional opioids. However, N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide is a relatively new compound and has not yet been tested in humans, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide. One area of research is the development of N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide as a pain reliever and a treatment for opioid addiction in humans. Another area of research is the development of new compounds that are similar to N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide but may have improved efficacy or safety profiles. Additionally, further research is needed to understand the mechanism of action of N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide and its effects on other systems in the body.
Synthesis Methods
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide is a synthetic compound that was developed by researchers at Wake Forest University. The synthesis method involves the reaction of 1-adamantanecarboxylic acid with allylamine and 3,5,7-trimethyl-1-bromoadamantane in the presence of a palladium catalyst. The resulting product is then purified using column chromatography.
properties
IUPAC Name |
3,5,7-trimethyl-N-prop-2-enyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-6-18-13(19)17-10-14(2)7-15(3,11-17)9-16(4,8-14)12-17/h5H,1,6-12H2,2-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKROSZKKULVOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NCC=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-3,5,7-trimethyl-1-adamantanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)
![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)

![1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4891661.png)
![2-[5-(3-bromobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4891667.png)

![2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)

![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4891701.png)


![2-[(5-methyl-6-nitro-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-3(7H)-yl)methoxy]ethyl acetate](/img/structure/B4891741.png)